N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline
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Overview
Description
N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by the presence of a benzyloxycarbonyl group, a glycyl group, and a hydroxyproline residue. It has a molecular formula of C15H18N2O5 and a molecular weight of 306.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline typically involves the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of glycine, followed by coupling with (3S)-3-hydroxy-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation or acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-oxo-L-proline.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate protein-protein interactions, affecting cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Similar structure but lacks the hydroxyproline residue.
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Similar structure but contains D-proline instead of L-proline
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline is unique due to the presence of the hydroxyproline residue, which imparts specific structural and functional properties. This makes it particularly useful in studies related to collagen synthesis and stability, as hydroxyproline is a key component of collagen .
Properties
CAS No. |
62147-14-2 |
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Molecular Formula |
C15H18N2O6 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H18N2O6/c18-11-6-7-17(13(11)14(20)21)12(19)8-16-15(22)23-9-10-4-2-1-3-5-10/h1-5,11,13,18H,6-9H2,(H,16,22)(H,20,21)/t11-,13-/m0/s1 |
InChI Key |
LEICTJAPSFIVSU-AAEUAGOBSA-N |
Isomeric SMILES |
C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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